molecular formula C14H13NO4S B2792225 2-[Methyl(phenylsulfonyl)amino]benzoic acid CAS No. 34837-68-8

2-[Methyl(phenylsulfonyl)amino]benzoic acid

Cat. No.: B2792225
CAS No.: 34837-68-8
M. Wt: 291.32
InChI Key: FCOWWOHHXDOGCL-UHFFFAOYSA-N
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Description

2-[Methyl(phenylsulfonyl)amino]benzoic acid is a benzoic acid derivative featuring a methyl(phenylsulfonyl)amino substituent at the 2-position of the benzene ring. Its molecular formula is C₁₄H₁₃NO₄S, with a molecular weight of 291.32 g/mol. The compound combines a carboxylic acid group with a sulfonamide moiety, rendering it both acidic and polar.

Properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-15(13-10-6-5-9-12(13)14(16)17)20(18,19)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOWWOHHXDOGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[Methyl(phenylsulfonyl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with methyl phenyl sulfone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

2-[Methyl(phenylsulfonyl)amino]benzoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula:

  • Molecular Formula : C₁₄H₁₃N₁O₄S
  • Molecular Weight : 291.32 g/mol

The structure includes a benzoic acid moiety with a methyl group and a phenylsulfonyl amino group, which contributes to its biological activity.

Pharmacological Applications

  • Inhibition of Methionine Aminopeptidase 2
    • 2-[Methyl(phenylsulfonyl)amino]benzoic acid acts as an inhibitor of methionine aminopeptidase 2 (MetAP2), an enzyme involved in protein processing. This inhibition has implications for cancer treatment, as MetAP2 is essential for the growth of certain tumors by facilitating the removal of N-terminal methionine from nascent proteins .
  • Anti-inflammatory Properties
    • The compound has shown promise in reducing inflammation, making it a potential candidate for developing anti-inflammatory drugs. Its mechanism may involve the modulation of inflammatory pathways, although specific studies are still required to elucidate these effects fully.
  • Antimicrobial Activity
    • Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, suggesting potential applications in treating bacterial infections. Further research is needed to confirm these effects and understand the underlying mechanisms.

Biochemical Applications

  • Enzyme Inhibition Studies
    • The compound is utilized in enzyme inhibition studies to explore its effects on various biological systems. Understanding how it interacts with enzymes can lead to insights into metabolic pathways and disease mechanisms.
  • Drug Design and Development
    • Given its structural characteristics, this compound serves as a scaffold for designing new therapeutic agents. Researchers can modify its structure to enhance efficacy or reduce side effects in drug development processes.

Case Study 1: Inhibition of Cancer Cell Growth

A study investigated the effects of this compound on cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory properties of this compound revealed its ability to downregulate pro-inflammatory cytokines in vitro. This suggests that it could be developed into a therapeutic option for inflammatory diseases .

Data Table: Summary of Research Findings

ApplicationFindingsReferences
Methionine Aminopeptidase 2 InhibitionInhibits growth of certain tumors; potential cancer treatment
Anti-inflammatory EffectsReduces pro-inflammatory cytokines; potential for inflammatory diseases
Antimicrobial ActivityPreliminary evidence suggests effectiveness against bacterial infections

Mechanism of Action

The mechanism of action of 2-[Methyl(phenylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as methionine aminopeptidase 2, which plays a role in protein processing. By binding to the active site of the enzyme, the compound prevents its normal function, leading to potential therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Molecular Formula Substituents/Modifications Source/Application Reference
2-[Benzyl(phenylsulfonyl)amino]benzoic acid C₂₀H₁₇NO₄S Benzyl instead of methyl; phenylsulfonyl group Synthetic intermediates
Methyl 2-[(4-chlorophenyl)methylamino]benzoate C₂₁H₁₈ClNO₄S 4-Chlorophenylmethyl ester; methyl ester Antimicrobial/antitumor drug synthesis
2-[(Methylsulfonyl)amino]benzoic acid C₈H₉NO₄S Methylsulfonyl instead of phenylsulfonyl Crystal structure studies
2-Acetylamino benzoic acid methyl ester (Av7) C₁₀H₁₁NO₃ Acetyl group; methyl ester Antitumor activity (AGS, HepG2 cells)
Benzoic acid 2-[(2-methylpropyl)amino]-methyl ester C₁₂H₁₇NO₂ 2-Methylpropylamino group Natural product isolation

Key Observations:

  • Sulfonamide vs.
  • Ester vs. Acid Forms : Methyl esters (e.g., Av7 in ) exhibit higher lipophilicity, enhancing membrane permeability, while the free carboxylic acid form may improve hydrogen-bonding capacity in crystal lattices .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Name Melting Point (°C) Solubility Hydrogen Bonding Reference
2-[(Methylsulfonyl)amino]benzoic acid 180–182 Moderate in DMSO, acetone Intramolecular N–H⋯O; dimeric motifs
Methyl 2-[(4-chlorophenyl)methylamino]benzoate Not reported Likely soluble in CHCl₃, DCM C–H⋯O interactions
2-Acetylamino benzoic acid methyl ester (Av7) Not reported Soluble in ethanol, methanol Intermolecular H-bonds

Key Observations:

  • Hydrogen Bonding : Sulfonamide-containing compounds (e.g., ) exhibit intramolecular N–H⋯O bonds and dimeric motifs via O–H⋯O interactions, stabilizing their crystal structures .
  • Solubility Trends : Phenylsulfonyl groups reduce water solubility compared to hydroxylated analogs (e.g., 4-hydroxybenzoic acid in ) but enhance solubility in polar aprotic solvents .

Key Observations:

  • Antitumor Potential: Sulfonamide derivatives (e.g., Av7, Av9 in ) show potent inhibition of cancer cell lines (AGS, HepG2), likely via interference with DNA synthesis or protein-protein interactions .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl in ) may enhance binding to enzymatic active sites compared to the parent phenylsulfonyl compound .

Biological Activity

2-[Methyl(phenylsulfonyl)amino]benzoic acid, also known as 5-methyl-2-[(phenylsulfonyl)amino]benzoic acid, is an organic compound characterized by a sulfonamide group attached to a benzoic acid structure. This compound has garnered attention in biochemical research, particularly in cancer biology due to its interaction with critical cellular pathways.

  • Molecular Formula : C14H13NO4S
  • Molecular Weight : 291.32 g/mol

The compound's structure enables it to engage in specific interactions within cellular pathways, particularly targeting the Wnt signaling pathway through its influence on β-catenin degradation.

The primary biological activity of this compound involves the inhibition of β-catenin, a protein integral to the Wnt signaling pathway. This interaction promotes the ubiquitination and proteasomal degradation of β-catenin, leading to decreased Wnt signaling-dependent proliferation of cancer cells .

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. It has shown selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with reported IC50 values indicating significant potency:

Cell Line IC50 (µM) Reference
MCF-70.49
HCT-1160.94
HepG23.96 - 4.38

The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit cell cycle progression in cancerous cells .

The mechanism by which this compound exerts its anticancer effects includes:

  • Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and transcription; inhibiting it can lead to cell death in rapidly dividing cancer cells.
  • Induction of Apoptosis : The compound triggers programmed cell death pathways, which are often dysregulated in cancer .

Case Studies

  • In Vivo Efficacy : In mouse xenograft models, treatment with this compound at a dose of 10 mg/kg demonstrated significant tumor reduction compared to control groups .
  • Cytotoxicity Assays : The compound was tested against non-cancerous cell lines (e.g., MDCK), showing lower toxicity compared to its effects on cancer cells, indicating a potential therapeutic window for clinical applications .

Q & A

Q. What are the standard synthetic routes for 2-[Methyl(phenylsulfonyl)amino]benzoic acid, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:
  • Sulfonamide Formation : Reacting 2-aminobenzoic acid with methyl(phenylsulfonyl) chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce substituents to the phenyl ring, requiring anhydrous conditions and inert atmospheres .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves purity .
  • Key Variables : Temperature (0–25°C for sulfonylation), stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride), and catalyst loading (5 mol% Pd for coupling) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies sulfonamide proton shifts (δ 3.0–3.5 ppm for methyl groups) and aromatic splitting patterns .
  • IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide groups .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity (>95%) .
  • Melting Point : Determined via capillary method (expected range: 180–185°C) .

Q. Table 1: Common Synthetic Reagents and Conditions

Reaction StepReagents/ConditionsPurposeSource
SulfonylationMethyl(phenylsulfonyl) chloride, Et₃N, 0°CIntroduce sulfonamide group
Cross-CouplingPd(OAc)₂, SPhos, K₂CO₃, DMF, 80°CFunctionalize phenyl ring
PurificationSilica gel, EtOAc/hexane (3:7)Remove unreacted starting material

Q. Table 2: Biological Activity Data

Target EnzymeAssay TypeIC₅₀ (µM)Kd (µM)Source
Carbonic Anhydrase IIStopped-flow CO₂8.22.3
Tyrosine KinaseFluorescence Polarization15.6N/A

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